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Compound of Interest

Compound Name: 1,3-Adamantanediacetic acid

Cat. No.: B095245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Adamantanediacetic acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy. This document is intended to serve as a valuable resource for researchers and

professionals involved in the synthesis, characterization, and application of adamantane

derivatives in drug development and materials science.

Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for 1,3-
Adamantanediacetic acid.

Table 1: ¹H NMR Spectroscopic Data for 1,3-Adamantanediacetic Acid[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 br s 2H -COOH

2.15 s 4H -CH₂-COOH

1.95 br s 2H Adamantane-CH

1.70-1.50 m 12H Adamantane-CH₂
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Note: The ¹H NMR spectrum is reported to be recorded on a 400 MHz instrument in DMSO-d₆.

[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,3-Adamantanediacetic Acid

While a specific experimental spectrum is not publicly available, the expected chemical shifts

can be predicted based on the analysis of adamantane derivatives.[2][3][4] The carboxyl

carbon atoms in similar structures typically absorb in the range of 165 to 185 δ.[5][6]

Chemical Shift (δ) ppm Assignment

~173 -COOH

~45 -CH₂-COOH

~38 Adamantane-CH₂

~35 Adamantane-C

~28 Adamantane-CH

Table 3: Predicted IR Absorption Bands for 1,3-Adamantanediacetic Acid

The infrared spectrum of a carboxylic acid is characterized by a very broad O-H stretching

band and a strong C=O stretching absorption.[5][7][8] For 1,3-Adamantanediacetic acid, the

following characteristic absorption bands are expected.

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic Acid)

2950-2850 Medium to Strong C-H stretch (Adamantane)

1725-1700 Strong C=O stretch (Carboxylic Acid)

~1410 Medium C-O-H bend

~1240 Medium C-O stretch
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The following are detailed methodologies for obtaining NMR and IR spectra of solid organic

acids like 1,3-Adamantanediacetic acid.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy[9]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1,3-Adamantanediacetic acid.

Materials:

1,3-Adamantanediacetic acid sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., DMSO-d₆)

NMR tubes (5 mm)

Pipettes

Vortex mixer

Procedure:

Weigh the appropriate amount of the 1,3-Adamantanediacetic acid sample and place it in a

clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is suitable for this

compound).

Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if

necessary to aid dissolution.

Transfer the solution into a clean NMR tube using a pipette.

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹³C NMR, a

sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.
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Process the acquired data, including Fourier transformation, phase correction, and baseline

correction.

Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H

and 39.5 ppm for ¹³C).

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of 1,3-Adamantanediacetic acid to identify its

functional groups.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

1,3-Adamantanediacetic acid sample (a small amount of powder)

FT-IR spectrometer with an ATR accessory

Spatula

Cleaning solvent (e.g., isopropanol)

Kimwipes

Procedure:

Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable solvent

and allowing it to dry completely.

Record a background spectrum.

Place a small amount of the powdered 1,3-Adamantanediacetic acid sample onto the ATR

crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.
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Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Clean the ATR crystal and pressure arm thoroughly after the measurement.

Method 2: KBr Pellet

Materials:

1,3-Adamantanediacetic acid sample (1-2 mg)

Potassium bromide (KBr), IR grade (100-200 mg)

Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure:

Grind the 1,3-Adamantanediacetic acid sample to a fine powder in an agate mortar.

Add the KBr to the mortar and grind the mixture thoroughly to ensure it is homogenous.

Transfer the powdered mixture to the pellet press die.

Press the mixture under high pressure to form a transparent or translucent pellet.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the IR spectrum.

Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid

organic compound like 1,3-Adamantanediacetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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